molecular formula C8H9BrO2S B1274316 4-Bromo-5-propylthiophene-2-carboxylic acid CAS No. 869951-15-5

4-Bromo-5-propylthiophene-2-carboxylic acid

Cat. No.: B1274316
CAS No.: 869951-15-5
M. Wt: 249.13 g/mol
InChI Key: WMBFFUJISNVJLE-UHFFFAOYSA-N
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Description

4-Bromo-5-propylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 4-position, a propyl group at the 5-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-propylthiophene-2-carboxylic acid typically involves the bromination of 5-propylthiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or organometallic reagents

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

4-Bromo-5-propylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and organic electronic devices.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    5-Bromo-2-thiophenecarboxylic acid: Lacks the propyl group, which may affect its reactivity and applications.

    4-Bromo-2-thiophenecarboxylic acid: Lacks the propyl group, leading to differences in physical and chemical properties.

    5-Propyl-2-thiophenecarboxylic acid:

Uniqueness: 4-Bromo-5-propylthiophene-2-carboxylic acid is unique due to the presence of both the bromine atom and the propyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-bromo-5-propylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-2-3-6-5(9)4-7(12-6)8(10)11/h4H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBFFUJISNVJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397190
Record name 4-bromo-5-propylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869951-15-5
Record name 4-bromo-5-propylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-propylthiophene-2-carboxylic acid
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